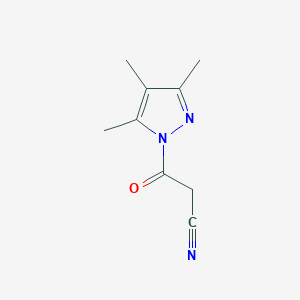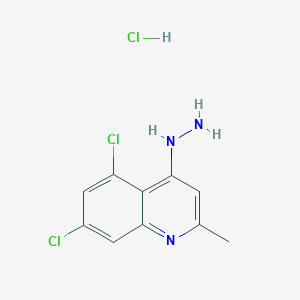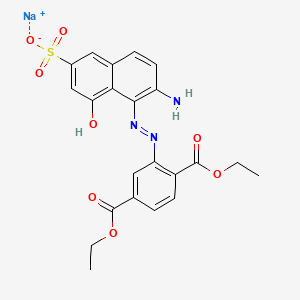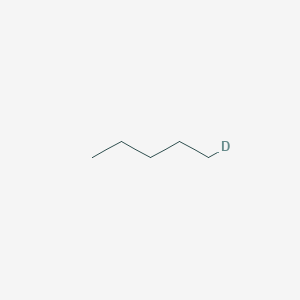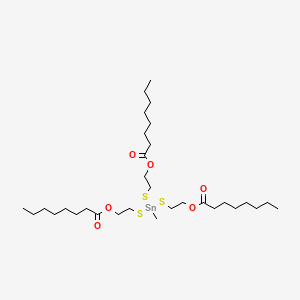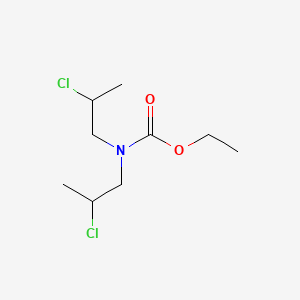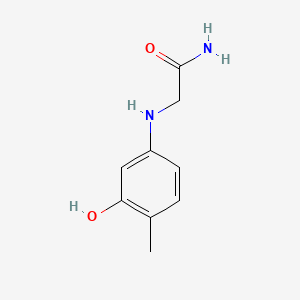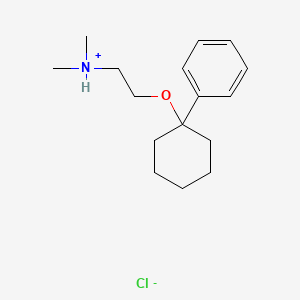![molecular formula C18H12BrNO B13755395 3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde](/img/structure/B13755395.png)
3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde involves several steps. One common method includes the reaction of 7-bromo-2-quinoline with an appropriate aldehyde under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of biological processes and interactions at the molecular level.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde can be compared with other similar compounds, such as:
3-[2-(7-Chloro-2-quinolinyl)ethenyl]-benzaldehyde: This compound has a chlorine atom instead of a bromine atom, which can lead to differences in reactivity and biological activity.
3-[2-(7-Fluoro-2-quinolinyl)ethenyl]-benzaldehyde: The presence of a fluorine atom can significantly alter the compound’s properties, making it more resistant to metabolic degradation.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H12BrNO |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
3-[(E)-2-(7-bromoquinolin-2-yl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C18H12BrNO/c19-16-7-5-15-6-9-17(20-18(15)11-16)8-4-13-2-1-3-14(10-13)12-21/h1-12H/b8-4+ |
InChI Key |
FWCRMZVZNKJVJV-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C=O)/C=C/C2=NC3=C(C=CC(=C3)Br)C=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Br)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



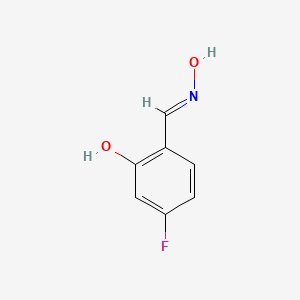
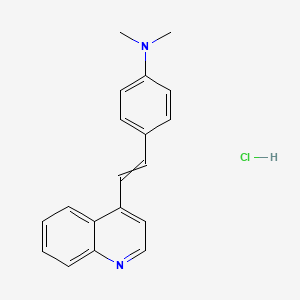
![3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene](/img/structure/B13755339.png)

